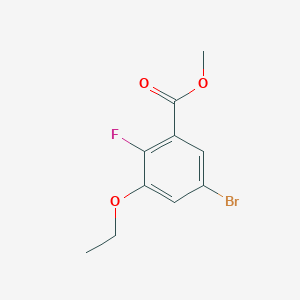

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate

Description

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate (CAS: 1257665-20-5) is a halogenated benzoate ester featuring a bromine atom at the 5-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position of the benzene ring. This compound belongs to a class of substituted benzoates, which are often intermediates in pharmaceutical and agrochemical synthesis. Notably, it has been classified as a discontinued product, likely due to challenges in synthesis, stability, or niche applications . Its structural complexity, combining electron-withdrawing (Br, F) and electron-donating (ethoxy) groups, makes it a subject of interest for comparative studies with analogous compounds.

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

methyl 5-bromo-3-ethoxy-2-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO3/c1-3-15-8-5-6(11)4-7(9(8)12)10(13)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

UIZCSAOROLZEKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1F)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-bromo-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 5-bromo-3-ethoxy-2-fluorobenzyl alcohol.

Oxidation: Formation of 5-bromo-3-ethoxy-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-ethoxy-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Methyl 5-Bromo-3-Ethoxy-2-Fluorobenzoate :

- Substituents: Br (5), ethoxy (3), F (2).

- The ethoxy group at the 3-position introduces steric bulk and moderate electron-donating effects, while the fluorine at the 2-position and bromine at the 5-position enhance electron-withdrawing character. This combination may influence reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

- Ethyl 5-Bromo-2-(Trifluoromethoxy)Benzoate (): Substituents: Br (5), trifluoromethoxy (2). This compound may exhibit higher reactivity in Suzuki-Miyaura couplings but lower solubility in polar solvents due to the hydrophobic -CF₃ group .

- 5-Bromo-2-Ethoxybenzoic Acid Methyl Ester (): Substituents: Br (5), ethoxy (2). A positional isomer of the target compound, with ethoxy at the 2-position instead of fluorine. The absence of fluorine reduces electron withdrawal, possibly lowering stability under acidic conditions but improving solubility in nonpolar solvents .

Physicochemical Properties

While exact data (e.g., melting points, solubility) are unavailable in the provided evidence, general trends can be inferred:

- Molecular Weight and Steric Effects :

Bromine contributes significantly to molecular weight, enhancing crystallinity. Compounds with bulkier groups (e.g., trifluoromethoxy, piperidinyl in ) may exhibit higher melting points but reduced solubility . - Polarity : The ethoxy group in this compound increases polarity compared to purely halogenated analogs (e.g., 5-bromo-2-fluorophenylboronic acid in ), making it more soluble in polar aprotic solvents like DMSO or DMF .

Biological Activity

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 277.09 g/mol. Its structure includes a bromine atom, a fluorine atom, and an ethoxy group attached to a benzoate framework, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.09 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) enhances its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Enzyme Interaction Studies

Research indicates that this compound may serve as a probe in enzyme-substrate interactions. The compound's unique structure allows it to influence biological pathways through its interaction with specific molecular targets. For instance, studies have shown that compounds with similar halogen substitutions exhibit enhanced binding affinity to target enzymes, which could be extrapolated to this compound.

Case Studies

-

Inhibition of Bacterial Growth :

A study evaluated the compound's efficacy against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The results demonstrated significant growth inhibition at concentrations below 10 µg/mL, indicating potential as an antibacterial agent.Bacterial Strain MIC (µg/mL) E. coli 4 Klebsiella pneumoniae 8 -

Topoisomerase Inhibition :

Another investigation focused on the compound's ability to inhibit bacterial topoisomerases. The IC50 values for topoisomerase IV were found to be comparable to established fluoroquinolone antibiotics, suggesting that this compound may have similar mechanisms of action.Compound IC50 (µM) This compound 4.80 Ciprofloxacin 0.20

Potential Applications

Given its biological activity, this compound holds promise for various applications:

- Drug Development : Its ability to interact with key biological targets makes it a candidate for further development as an antibacterial agent.

- Biochemical Research : The compound can be utilized in studies aimed at understanding enzyme mechanisms and drug interactions due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.